5-iodo-2-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
5-iodo-2-phenyl-2,3-dihydropyridazin-3-one is a chemical compound with the molecular formula C10H7IN2O and a molecular weight of 298.08 g/mol . It belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological activities . This compound is characterized by the presence of an iodine atom at the 5-position and a phenyl group at the 2-position of the pyridazinone ring .
Preparation Methods
The synthesis of 5-iodo-2-phenyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-iodo-2-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different products.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-iodo-2-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-iodo-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. Pyridazinone derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including antihypertensive and anti-inflammatory activities . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5-iodo-2-phenyl-2,3-dihydropyridazin-3-one can be compared with other pyridazinone derivatives, such as:
5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one: Known for its antimicrobial activities.
6-aryl-3(2H)-pyridazinone derivatives: These compounds are studied for their ability to inhibit calcium ion influx and platelet aggregation.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct pharmacological properties and applications .
Properties
CAS No. |
847026-42-0 |
---|---|
Molecular Formula |
C10H7IN2O |
Molecular Weight |
298.1 |
Purity |
95 |
Origin of Product |
United States |
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